Fmoc-D-aspartic acid b-2-phenylisopropyl ester

Description

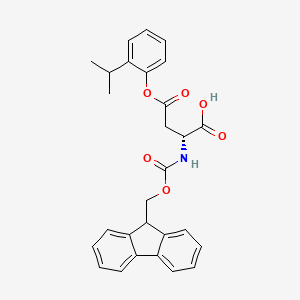

Table 1: Key Molecular Parameters

The stereochemical integrity of the D-aspartic acid residue is maintained through the use of Fmoc-protected D-amino acid derivatives during synthesis. X-ray crystallographic studies of analogous Fmoc-protected amino acids reveal that the fluorenyl group adopts a planar conformation orthogonal to the peptide backbone, while the 2-phenylisopropyl ester induces torsional strain in the aspartic acid side chain.

Properties

Molecular Formula |

C28H27NO6 |

|---|---|

Molecular Weight |

473.5 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-propan-2-ylphenoxy)butanoic acid |

InChI |

InChI=1S/C28H27NO6/c1-17(2)18-9-7-8-14-25(18)35-26(30)15-24(27(31)32)29-28(33)34-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,17,23-24H,15-16H2,1-2H3,(H,29,33)(H,31,32)/t24-/m1/s1 |

InChI Key |

BIGAYZURJLNCBZ-XMMPIXPASA-N |

Isomeric SMILES |

CC(C)C1=CC=CC=C1OC(=O)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-aspartic acid b-2-phenylisopropyl ester typically involves the following steps:

Protection of the Aspartic Acid: The carboxyl group of aspartic acid is protected using a fluorenylmethyloxycarbonyl (Fmoc) group.

Esterification: The β-carboxyl group of the aspartic acid is esterified with 2-phenylisopropanol under acidic conditions to form the ester.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale esterification and protection reactions are carried out in industrial reactors.

Purification: Industrial purification methods such as large-scale chromatography or crystallization are employed to ensure the product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions:

Piperidine: Used for Fmoc deprotection.

Trifluoroacetic Acid (TFA): Used for selective removal of the 2-phenylisopropyl ester group.

Dicyclohexylcarbodiimide (DCC): Used in coupling reactions to activate the carboxyl group for peptide bond formation.

Major Products:

Deprotected Aspartic Acid Derivatives: Formed after removal of the Fmoc group.

Hydrolyzed Products: Free carboxylic acids formed after ester hydrolysis.

Peptide Chains: Formed through coupling reactions with other amino acids or peptides.

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group

Fmoc-D-aspartic acid b-2-phenylisopropyl ester is primarily utilized as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group provides stability under basic conditions, allowing selective reactions without interfering with other functional groups. This stability is crucial for the efficient assembly of complex peptides.

Case Study

In a study by Zaramella et al., the use of Fmoc-protected amino acids demonstrated improved efficiency in peptide assembly, showing only mild truncation by acetylation at the 5’-aminooligonucleotide site even after repetitive capping with acetic anhydride . The research highlighted that the removal of the Fmoc group with piperidine effectively eliminated reactive acetyl groups, enhancing peptide synthesis efficiency.

Drug Development

Modification of Amino Acids

In pharmaceutical research, this compound is employed to create modified amino acids that can enhance the efficacy of drug candidates. This modification can lead to improved therapeutic profiles and reduced side effects in drug formulations.

Example Applications

The compound has been used in developing drugs targeting neurological disorders by modifying peptide chains to improve their efficacy . Its derivatives are explored for creating more effective drug delivery systems, allowing for tailored targeting and release profiles of therapeutic agents.

Bioconjugation

Facilitating Biomolecule Attachment

The compound plays a critical role in bioconjugation processes, where it assists in attaching biomolecules to surfaces or other molecules. This application is vital for developing targeted therapies and diagnostic tools.

Research Insights

Research has shown that using this compound in bioconjugation enhances the stability and functionality of therapeutic agents . The ability to form various derivatives allows researchers to customize these conjugates for specific applications in medicine and diagnostics.

Protein Engineering

Enhancing Protein Stability and Functionality

Researchers utilize this compound to modify proteins, which enhances their stability and functionality. This modification is crucial for developing enzymes and antibodies with improved characteristics for industrial and medical use.

Case Study Example

In a study on cyclic peptides, the incorporation of this compound was essential for assembling peptide sequences that exhibited desired biological activities . The research underscored the importance of this compound in producing high-quality protein constructs.

Research in Neuroscience

Understanding Neurotransmitter Pathways

The derivatives of this compound are explored in studies related to neurotransmitter pathways, aiding in understanding neurological disorders and developing potential treatments.

Applications in Neurological Research

Studies have indicated that compounds derived from this compound can interact with neurotransmitter receptors, providing insights into brain function and potential therapeutic targets for mental health conditions .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used as a protecting group in solid-phase peptide synthesis | Enhances efficiency and selectivity |

| Drug Development | Modifies amino acids for improved drug efficacy | Leads to better therapeutic profiles |

| Bioconjugation | Facilitates attachment of biomolecules to surfaces or other molecules | Enhances stability and functionality |

| Protein Engineering | Modifies proteins to improve stability and functionality | Crucial for developing high-quality enzymes and antibodies |

| Neuroscience Research | Explores interactions with neurotransmitter pathways | Aids in understanding neurological disorders |

Mechanism of Action

Mechanism: The primary mechanism of action of Fmoc-D-aspartic acid b-2-phenylisopropyl ester involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The 2-phenylisopropyl ester group protects the β-carboxyl group, allowing for selective deprotection and coupling reactions.

Molecular Targets and Pathways:

Peptide Bond Formation: The compound facilitates the formation of peptide bonds by protecting reactive groups during synthesis.

Selective Deprotection: The orthogonal protection strategy allows for selective deprotection, enabling the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Fmoc-D-Aspartic Acid β-tert-Butyl Ester (CAS: 112883-39-3)

- Molecular Formula: C₂₃H₂₅NO₆

- Molecular Weight : 411.45 g/mol .

- Key Differences :

- The tert-butyl group is bulkier than the 2-phenylisopropyl group, offering enhanced steric protection against aspartimide formation during peptide synthesis.

- Deprotection requires strong acidic conditions (e.g., trifluoroacetic acid, TFA), whereas the 2-phenylisopropyl ester may require milder acids depending on the sequence context.

- Solubility in organic solvents (e.g., DCM, DMF) is comparable, but the tert-butyl derivative exhibits higher hydrophobicity .

Fmoc-L-Aspartic Acid β-Benzyl Ester (Fmoc-Asp(OBzl)-OH, CAS: 86060-84-6)

- Molecular Formula: C₂₆H₂₃NO₆

- Molecular Weight : 445.46 g/mol .

- Key Differences: The benzyl group necessitates harsh deprotection methods (e.g., hydrogenolysis or HBr/acetic acid), limiting compatibility with acid-sensitive residues. The 2-phenylisopropyl ester provides orthogonal stability under acidic and hydrogenolytic conditions, making it preferable in multi-step syntheses .

Fmoc-D-Aspartic Acid β-Allyl Ester (Fmoc-D-Asp(OAll)-OH, CAS: 146982-24-3)

Fmoc-Asp(OMe)-OH (β-Methyl Ester, CAS: 145038-53-5)

- Molecular Formula: C₂₀H₁₉NO₆

- Molecular Weight : 369.37 g/mol .

- Key Differences :

- The methyl group provides minimal steric hindrance, increasing the risk of aspartimide formation.

- Deprotection requires basic conditions (e.g., NaOH), limiting compatibility with base-sensitive residues. In contrast, the 2-phenylisopropyl ester balances steric protection and moderate deprotection requirements .

Comparative Data Table

Steric and Solubility Considerations

- The 2-phenylisopropyl group in Fmoc-D-Asp(β-2-PhiPr)-OH provides intermediate steric hindrance compared to tert-butyl (more bulky) and methyl (less bulky) groups. This reduces aspartimide formation while maintaining coupling efficiency in SPPS .

- Solubility in DMSO and DMF is comparable across derivatives, but the 2-phenylisopropyl ester exhibits moderate hydrophobicity, minimizing aggregation in long hydrophobic peptides .

Orthogonal Deprotection Strategies

- Unlike benzyl or allyl esters, the 2-phenylisopropyl group is stable under hydrogenolytic and palladium-catalyzed conditions, enabling sequential deprotection in multi-functionalized peptides .

Industrial and Research Use

- Fmoc-D-Asp(β-2-PhiPr)-OH is preferred in automated SPPS for its balance of stability and ease of deprotection. Suppliers like GLPBIO and Iris Biotech GmbH offer >98% purity, stored at -20°C to prevent degradation .

Biological Activity

Fmoc-D-aspartic acid b-2-phenylisopropyl ester is a derivative of aspartic acid that has gained attention in peptide synthesis and biological research. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS). The biological activity of this compound, particularly its role in various physiological processes, is an area of ongoing research.

- Molecular Formula : C₁₅H₁₉N₃O₄

- Molecular Weight : 303.33 g/mol

- CAS Number : 200336-86-3

The structure includes a D-aspartic acid moiety, which is crucial for its biological function, and a b-2-phenylisopropyl ester that enhances its stability and solubility in organic solvents.

Biological Activity

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. Research indicates that derivatives of aspartic acid play significant roles in neurotransmission and cellular signaling.

- Receptor Interaction : Aspartic acid derivatives have been shown to interact with glutamate receptors, specifically NMDA receptors, which are involved in synaptic plasticity and memory function.

- Neurotransmitter Modulation : This compound may influence neurotransmitter release and uptake, impacting neuronal excitability and signaling pathways.

- Peptide Synthesis Applications : The Fmoc group allows for selective deprotection during peptide synthesis, facilitating the incorporation of D-aspartic acid into peptides that can exhibit biological activity.

Study 1: Neurotransmission Modulation

A study investigated the effects of D-aspartic acid on neurotransmitter release in rat cortical neurons. The findings indicated that D-aspartate enhances the release of glutamate, suggesting a role in modulating excitatory neurotransmission .

Study 2: Peptide Synthesis Efficacy

Research focused on the synthesis of peptides containing this compound demonstrated its effectiveness in solid-phase peptide synthesis. The study highlighted the stability of the ester under various coupling conditions and its utility in producing high-purity peptides .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.